5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide is a heterocyclic compound that features a piperidine ring fused with a pyridine ring, substituted with chlorine, methyl groups, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Substituents: Chlorine and methyl groups are introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyridine Ring: The pyridine ring is formed through cyclization reactions involving suitable precursors such as 2,6-dimethylpyridine.
Cyanation: The cyanide group is introduced through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine or piperidine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-piperidino-3-pyridyl cyanide: Lacks the chlorine substituent.
5-Chloro-2-piperidino-3-pyridyl cyanide: Lacks the methyl substituents.
5-Chloro-4,6-dimethyl-3-pyridyl cyanide: Lacks the piperidine ring.
Uniqueness
5-Chloro-4,6-dimethyl-2-piperidino-3-pyridyl cyanide is unique due to the specific combination of substituents and the presence of both piperidine and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16ClN3 |
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Molecular Weight |
249.74 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16ClN3/c1-9-11(8-15)13(16-10(2)12(9)14)17-6-4-3-5-7-17/h3-7H2,1-2H3 |
InChI Key |
BYUCXVMQXLFZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCCCC2)C#N |
Origin of Product |
United States |
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